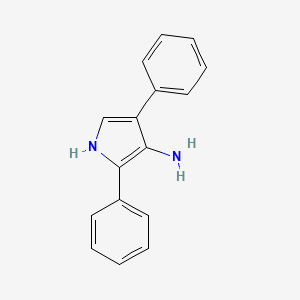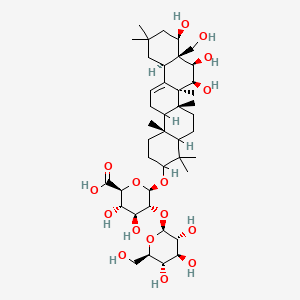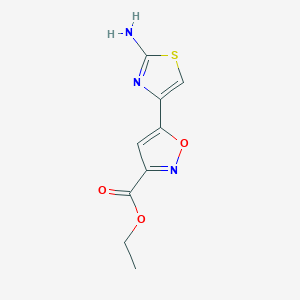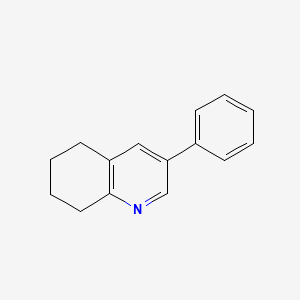methyl}(trimethyl)silane CAS No. 103559-10-0](/img/structure/B14330977.png)
{[(4-Chlorophenyl)sulfanyl](4-methylphenyl)methyl}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane is an organosilicon compound that features a unique combination of a chlorophenyl group, a methylphenyl group, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane typically involves the reaction of 4-chlorothiophenol with 4-methylbenzyl chloride in the presence of a base, followed by the introduction of a trimethylsilyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Phenyl Derivatives: From reduction reactions.
Functionalized Silanes: From substitution reactions.
科学的研究の応用
Chemistry
In organic synthesis, {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical transformations makes it a versatile tool in drug discovery.
Industry
In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings. Its organosilicon structure imparts desirable properties such as thermal stability and resistance to oxidation.
作用機序
The mechanism by which {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane exerts its effects depends on its chemical transformations. For instance, in oxidation reactions, the sulfur atom can form reactive intermediates that interact with other molecules. In medicinal applications, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: An ester used in organic synthesis with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: A diketone that undergoes similar keto-enol tautomerism and nucleophilic substitution reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
What sets {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane apart is its combination of a chlorophenyl group, a methylphenyl group, and a trimethylsilyl group. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
特性
CAS番号 |
103559-10-0 |
|---|---|
分子式 |
C17H21ClSSi |
分子量 |
321.0 g/mol |
IUPAC名 |
[(4-chlorophenyl)sulfanyl-(4-methylphenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C17H21ClSSi/c1-13-5-7-14(8-6-13)17(20(2,3)4)19-16-11-9-15(18)10-12-16/h5-12,17H,1-4H3 |
InChIキー |
OHUBGRAZSYRIRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C([Si](C)(C)C)SC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


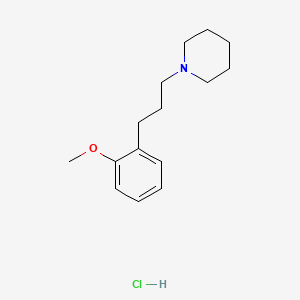
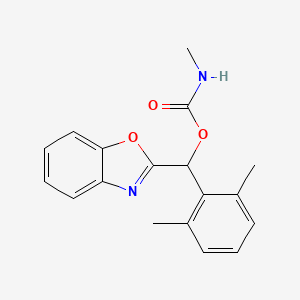
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
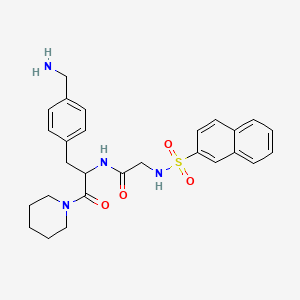

![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)
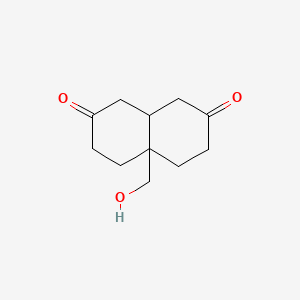
![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
